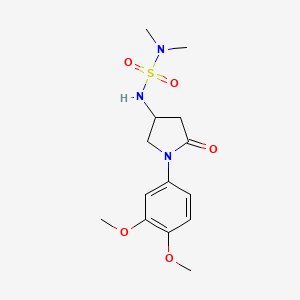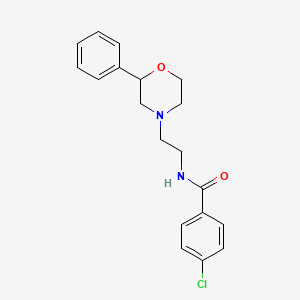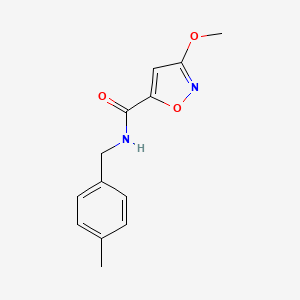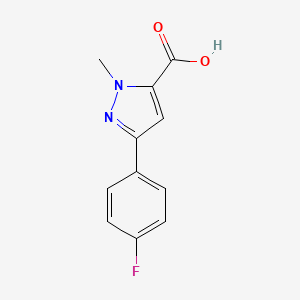
1-(3,4-Dimethoxyphenyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine, commonly known as TAK-659, is a small molecule inhibitor that has been widely studied for its therapeutic potential in oncology. It belongs to the class of pyrrolidine compounds and has shown promising results in preclinical studies.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on compounds with structural similarities to "1-(3,4-Dimethoxyphenyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine" often focuses on synthetic methodologies, chemical properties, and the development of novel pharmaceuticals or materials. For example, studies on the synthesis of dihydropyridine derivatives highlight the importance of such scaffolds in medicinal chemistry, given their role as hydrogen transfer reagents and their ability to emulate reducing agents like NAD(P)H (Borgarelli et al., 2022).
Crystal Engineering and Supramolecular Assemblies
The study of crystal engineering and supramolecular assemblies involving related chemical structures, such as benzenetetracarboxylic acid derivatives, provides insights into the potential of "1-(3,4-Dimethoxyphenyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine" in forming novel crystal structures. These structures could have applications in materials science, including the development of new solid-state materials with unique properties (Arora & Pedireddi, 2003).
Antimicrobial and Therapeutic Potentials
Studies on related compounds have demonstrated antimicrobial and potential therapeutic applications. For instance, research on bicyclic thiohydantoin fused to pyrrolidine compounds revealed their structural characterization and investigated their acid dissociation constants, which are crucial for understanding their biological activity and therapeutic potential (Nural et al., 2018).
Photophysical and Electrochemical Properties
Research into the photophysical and electrochemical properties of compounds containing dimethoxyphenyl groups suggests potential applications in developing new materials with specific optical and electronic properties. Such properties are valuable in fields like optoelectronics and photovoltaics (Golla et al., 2020).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-(dimethylsulfamoylamino)-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-16(2)23(19,20)15-10-7-14(18)17(9-10)11-5-6-12(21-3)13(8-11)22-4/h5-6,8,10,15H,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUSVKQXBITKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-4-[(dimethylsulfamoyl)amino]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965379.png)



![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2965386.png)
![4-[[6-bromo-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2965387.png)
![4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole](/img/structure/B2965388.png)

![7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B2965393.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2965395.png)

![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)
![N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2965400.png)